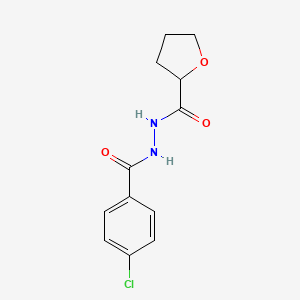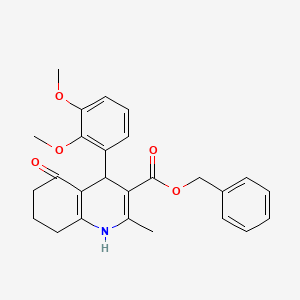![molecular formula C21H19NO B4969730 9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)
9-[2-(2-methylphenoxy)ethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(2-methylphenoxy)ethyl]-9H-carbazole, also known as MPEP-carbazole, is a synthetic compound that belongs to the class of carbazole derivatives. It has been widely used in scientific research as a modulator of metabotropic glutamate receptors (mGluRs) and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele exerts its pharmacological effects by selectively blocking the activity of mGluR5, which is involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking mGluR5, 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele reduces the excitability of neurons and modulates the release of neurotransmitters, leading to a decrease in anxiety, depression, and addiction-related behaviors.
Biochemical and Physiological Effects
9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce anxiety-like and depressive-like behaviors in rodents, as well as to attenuate drug-seeking behavior in models of addiction. 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele has several advantages as a research tool, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the research on 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele. One area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele. Another area of interest is the investigation of the potential therapeutic effects of 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele in human clinical trials. Finally, the role of mGluR5 in other neurological disorders, such as schizophrenia and autism, warrants further investigation.
Conclusion
In conclusion, 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele is a synthetic compound that has shown promising results as a modulator of mGluR5 in the treatment of various neurological disorders. Its selective antagonism of mGluR5 makes it a valuable research tool for investigating the role of this receptor in neuronal function and dysfunction. Further research is needed to fully understand the potential therapeutic effects of 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele and to develop more potent and selective mGluR5 antagonists for clinical use.
Méthodes De Synthèse
9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele can be synthesized by the condensation reaction of 2-methylphenol and ethyl-9H-carbazole-9-carboxylate using a strong base such as sodium hydride. The reaction yields 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele has been extensively studied as a selective antagonist of mGluR5, a subtype of mGluRs that has been implicated in the pathogenesis of various neurological disorders, including anxiety, depression, and addiction. 9-[2-(2-methylphenoxy)ethyl]-9H-carbazolele has shown promising results in preclinical studies as a potential treatment for these disorders.
Propriétés
IUPAC Name |
9-[2-(2-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-16-8-2-7-13-21(16)23-15-14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYFUCRQHKGWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)
![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)

![2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B4969715.png)
![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4969728.png)



![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)
